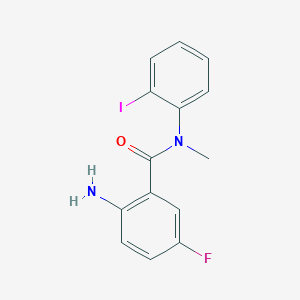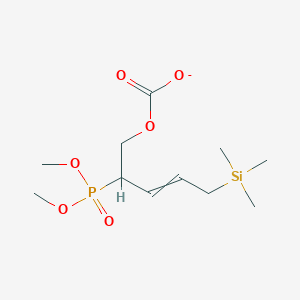![molecular formula C15H17BrOSi B14215055 Silane, [(4-bromophenyl)methoxy]dimethylphenyl- CAS No. 522613-36-1](/img/structure/B14215055.png)
Silane, [(4-bromophenyl)methoxy]dimethylphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, [(4-bromophenyl)methoxy]dimethylphenyl- is a chemical compound that has gained attention in various fields of research and industry due to its unique properties and potential applications. This compound is characterized by the presence of a silane group bonded to a [(4-bromophenyl)methoxy]dimethylphenyl- moiety, which imparts distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(4-bromophenyl)methoxy]dimethylphenyl- typically involves the reaction of a bromophenylmethanol derivative with a dimethylphenylsilane precursor. The reaction conditions often include the use of a suitable solvent, such as toluene or dichloromethane, and a catalyst, such as a palladium complex, to facilitate the coupling reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of Silane, [(4-bromophenyl)methoxy]dimethylphenyl- may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure consistent product quality and yield. The use of high-purity starting materials and advanced purification techniques, such as column chromatography or recrystallization, is essential to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
Silane, [(4-bromophenyl)methoxy]dimethylphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups, such as alkyl, aryl, or halogen groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as alkyl halides, aryl halides, and organometallic reagents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol, siloxane, phenyl derivatives, and various substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Silane, [(4-bromophenyl)methoxy]dimethylphenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules and surfaces for biological assays and diagnostics.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and composites, due to its unique chemical properties.
作用機序
The mechanism of action of Silane, [(4-bromophenyl)methoxy]dimethylphenyl- involves its interaction with specific molecular targets and pathways. The silane group can form covalent bonds with various substrates, leading to the modification of surfaces and interfaces. The bromophenyl group can participate in electrophilic and nucleophilic reactions, enabling the compound to act as a versatile intermediate in chemical synthesis. The dimethylphenyl moiety contributes to the compound’s stability and reactivity, allowing it to engage in a wide range of chemical transformations.
類似化合物との比較
Similar Compounds
Silane, (4-bromophenyl)methoxydiphenyl-: This compound has a similar structure but with an additional tert-butyl group, which can influence its reactivity and applications.
Tetrakis(4-bromophenyl)silane: This compound contains four bromophenyl groups attached to a silicon atom, making it a valuable intermediate for the synthesis of advanced materials.
Uniqueness
Silane, [(4-bromophenyl)methoxy]dimethylphenyl- is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions and its versatility in various applications make it a valuable compound in scientific research and industrial processes.
特性
CAS番号 |
522613-36-1 |
|---|---|
分子式 |
C15H17BrOSi |
分子量 |
321.28 g/mol |
IUPAC名 |
(4-bromophenyl)methoxy-dimethyl-phenylsilane |
InChI |
InChI=1S/C15H17BrOSi/c1-18(2,15-6-4-3-5-7-15)17-12-13-8-10-14(16)11-9-13/h3-11H,12H2,1-2H3 |
InChIキー |
MIHLWZSBJBDQMJ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C1=CC=CC=C1)OCC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-[4,6-Bis(2,4-dibutoxyphenyl)-1,3,5-triazin-2(1H)-ylidene]-3-butoxycyclohexa-2,4-dien-1-one](/img/structure/B14214980.png)
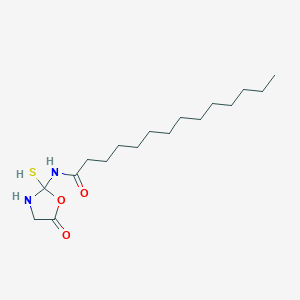
![Bis[3-(pyridin-2-yl)propyl] benzene-1,4-dicarboxylate](/img/structure/B14214992.png)
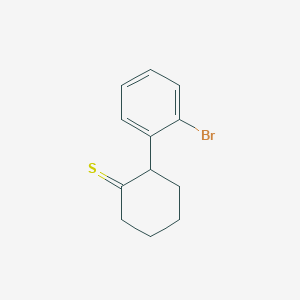

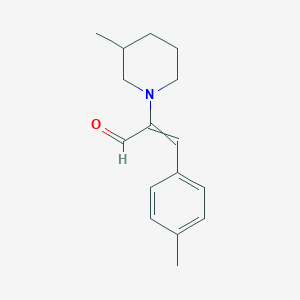
![2-Oxo-5-phenyl-2,3-dihydro-1H-2lambda~4~-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14215028.png)

![1-[2-(3,4-Dimethoxyphenyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B14215043.png)
